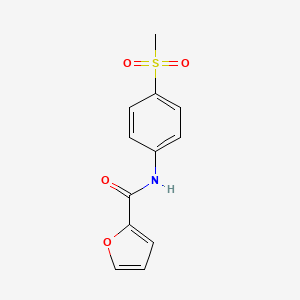![molecular formula C26H22FN3O3 B2414456 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866728-91-8](/img/structure/B2414456.png)
3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazoloquinoline core, fluorophenyl, dimethoxy, and methoxyphenylmethyl groups . These functional groups could potentially contribute to the compound’s reactivity and biological activity.
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazoloquinoline core, followed by various substitution reactions to introduce the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the methoxy groups could be involved in nucleophilic substitution reactions .Applications De Recherche Scientifique
Fluorescent Properties and Applications
Many quinoline derivatives, including structures related to 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline, are known for their efficient fluorescence. These compounds are utilized in biochemistry and medicine to study biological systems, including DNA fluorophores based on fused aromatic systems. Their fluorescence stability and quenching properties, especially in the presence of protic acid, make them suitable for applications in light-emitting devices and as sensitive, selective probes in biological studies (Mu et al., 2010).
Synthesis and Chemical Transformations
The synthesis and transformation of quinoline derivatives are significant for creating new compounds with potential antioxidative and radioprotective properties. Research in this area focuses on reactions that yield new derivatives efficiently, which can serve as intermediates for further chemical modifications or as active compounds in various applications (Aleksanyan & Hambardzumyan, 2013).
Supramolecular Aggregation
Studies on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines contribute to the understanding of how molecular modifications can influence the physical properties of compounds. Such insights are crucial for designing materials with specific characteristics, such as molecular frameworks for catalysis, separation, or sensing technologies (Portilla et al., 2005).
Potential for Medicinal Chemistry Applications
Quinoline derivatives exhibit a range of biological activities, including antimicrobial, antitubercular, and cytotoxic effects. These compounds have been explored for their potential as therapeutic agents against various diseases. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activity against cancer cell lines, suggesting their utility in cancer therapy (Deady et al., 2003).
Exploration in Drug Discovery
The exploration of quinoline carboxamides as potent, selective inhibitors of ataxia telangiectasia mutated (ATM) kinase highlights the versatility of quinoline derivatives in drug discovery. These compounds offer a foundation for developing novel therapies targeting specific molecular pathways involved in disease processes (Degorce et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazoloquinolines are often studied for their potential interactions with various enzymes and receptors in the body .
Mode of Action
Pyrazoloquinolines generally interact with their targets to modulate their activity, which can lead to various downstream effects .
Biochemical Pathways
Pyrazoloquinolines can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and overall pharmacological effects .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can potentially influence the action of a compound .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3/c1-31-19-10-4-16(5-11-19)14-30-15-21-25(17-6-8-18(27)9-7-17)28-29-26(21)20-12-23(32-2)24(33-3)13-22(20)30/h4-13,15H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTOLNYVANDUEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2414374.png)
![7,9-Dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B2414375.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2414379.png)
![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2414380.png)
![4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2414381.png)
![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2414383.png)
![3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2414384.png)
![6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B2414387.png)
![(E)-4-(Dimethylamino)-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylbut-2-enamide](/img/structure/B2414388.png)
![2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2414390.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2414392.png)

![N-(6-Methoxypyridin-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2414395.png)
![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)